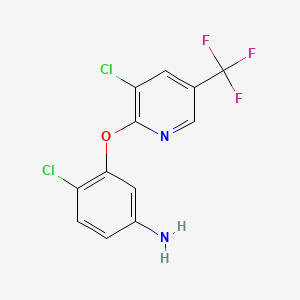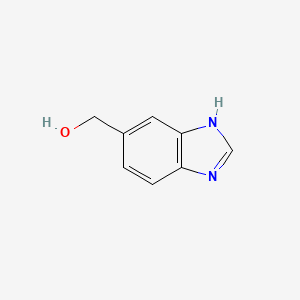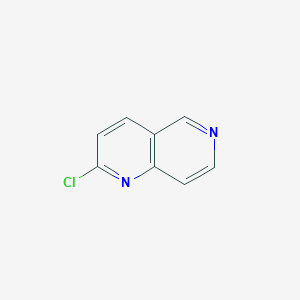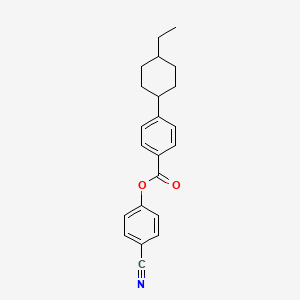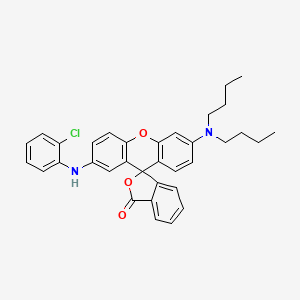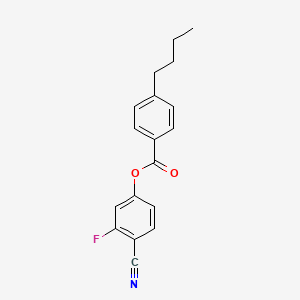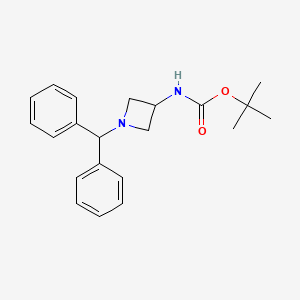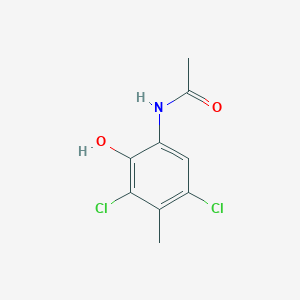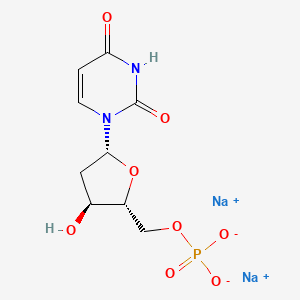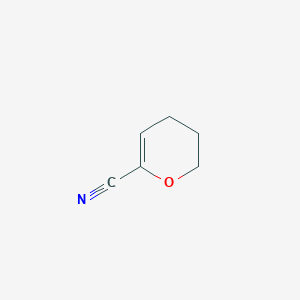
5,6-ジヒドロ-4H-ピラン-2-カルボニトリル
説明
5,6-Dihydro-4H-pyran-2-carbonitrile is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dihydro-4H-pyran-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dihydro-4H-pyran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-pyran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヌクレオシドヒドロキシル保護
この化合物は、オリゴリボヌクレオチド合成に不可欠な、ヌクレオシドヒドロキシル官能基の保護試薬として使用されます .
キラルアルコール保護
これは、医薬品やその他の複雑な有機分子の合成によく使用されるキラルアルコールの保護剤として役立ちます .
スピロ-γ/δ-ジラクトンの合成
5,6-ジヒドロ-4H-ピラン-2-カルボニトリルは、ジアステレオマーの混合物としてスピロ-γ/δ-ジラクトンの合成に使用され、医薬品化学において重要な役割を果たします .
抗癌特性
(<i>R</i>)-ルグラクトンなどのこの化合物の誘導体は、有望な抗癌特性を示しており、癌研究において重要な役割を果たします .
ヘテロ環合成の中間体
これは、多くの薬物における基本的な構造である、ヘテロ環を含むさまざまな有機化合物の合成における中間体として機能します .
エナンチオ選択的ハイドロジェネーション触媒
この化合物は、エナンチオ選択的ハイドロジェネーションプロセスのためのキナ種修飾担持Pd触媒を含む新規な用途で使用されてきました .
血液凝固因子の阻害
5,6-ジヒドロ-4H-ピラン-2-カルボニトリルから合成された新規な誘導体は、血液凝固因子XaとXIaに対する阻害特性について研究されています .
ピラン誘導体の多成分合成
これは、新しい医薬品開発において重要な、触媒によるワンポット反応によって4H-ピラン誘導体を設計するための多成分反応に関与しています .
作用機序
Target of Action
It is known that the compound can act as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
Mode of Action
The carbonitrile (C≡N at C-5) and primary amino- (NH 2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, respectively . This suggests that the compound may interact with its targets through these reactive sites.
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of various heterocyclic systems , it can be inferred that the compound may influence a range of biochemical pathways depending on the specific context of its use.
Result of Action
As an intermediate in the synthesis of various heterocyclic systems , the compound likely contributes to the properties of the resulting systems.
Action Environment
It is generally recommended that the compound be stored in a dry, well-ventilated place .
特性
IUPAC Name |
3,4-dihydro-2H-pyran-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQCEBXGFGVSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483541 | |
| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31518-13-5 | |
| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to 3,4-dihydro-2H-pyran-6-carbonitriles?
A: A highly effective method involves the hetero-Diels-Alder reaction. α,β-Unsaturated acyl cyanides react with electron-rich alkenes, such as ethyl vinyl ether [, ], or with substituted styrenes [], under mild conditions to yield 3,4-dihydro-2H-pyran-6-carbonitriles. This reaction proceeds with high regio- and stereoselectivity, often favoring the endo-cycloaddition product.
Q2: How does the substituent on the styrene affect the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides?
A: Research indicates that electron-donating substituents on the styrene accelerate the reaction rate []. This inverse electron demand effect is consistent with a concerted cycloaddition mechanism. The reaction of acryloyl cyanide with various para-substituted styrenes revealed a Hammett reaction constant (ρp+) of -1.47, signifying the buildup of positive charge in the transition state and the preference for electron-donating substituents on the styrene ring [].
Q3: Can 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles be converted into other useful compounds?
A: Yes, these compounds serve as versatile intermediates []. Treatment with alkoxides can lead to ring-opening and the formation of alkyl (2Z,4E)-5-ethoxypenta-2,4-dienoates []. Alternatively, dehydrobromination, facilitated by bases like DBU (1,8-diazabicyclo[5,4,0]undec-7-ene), yields 2-ethoxy-2H-pyran derivatives, which can be further functionalized [].
Q4: Are there any insights into the stability of these compounds?
A: While 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles are relatively stable, their 2-ethoxy-2H-pyran counterparts can be quite reactive. For instance, 6-ethoxy-2-oxohexa-3,5-dienenitrile, formed via DBU-mediated dehydrobromination, tends to dimerize, highlighting the transient nature of some 2H-pyran derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


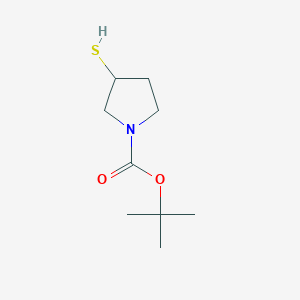
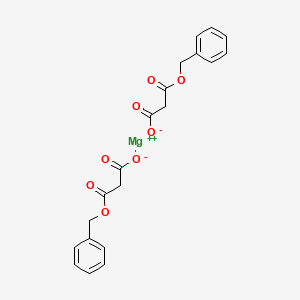
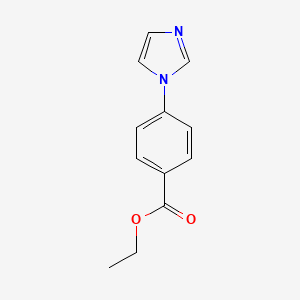
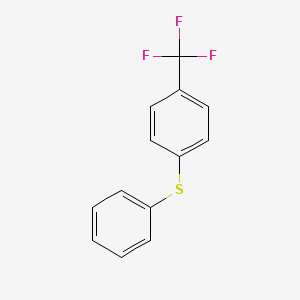
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
